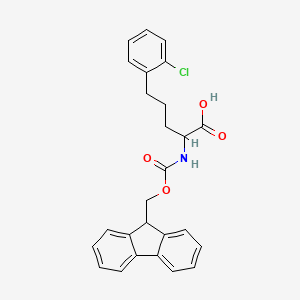

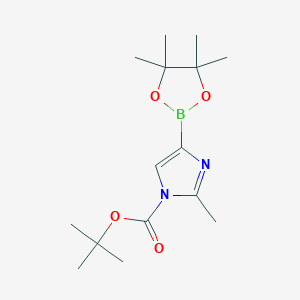

tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a methyl group, and a dioxaborolane ring attached to an imidazole core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-carboxylat umfasst typischerweise mehrere Schritte, darunter SubstitutionsreaktionenDie Reaktionsbedingungen können die Verwendung bestimmter Lösungsmittel, Katalysatoren und Temperaturregelungen umfassen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Skalierung der Laborsyntheseverfahren beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen für größere Chargen, die Sicherstellung einer gleichmäßigen Qualität und die Umsetzung von Sicherheitsmaßnahmen zur Handhabung potenziell gefährlicher Reagenzien. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Reproduzierbarkeit in industriellen Umgebungen verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Dioxaborolanring durch andere funktionelle Gruppen ersetzt werden kann.

Oxidation und Reduktion: Der Imidazol-Kern kann Oxidations- oder Reduktionsreaktionen unterzogen werden, wodurch seine elektronischen Eigenschaften und Reaktivität verändert werden.

Kopplungsreaktionen: Die Verbindung kann in Suzuki-Miyaura-Kopplungsreaktionen verwendet werden, bei denen das Boratom im Dioxaborolanring die Bildung von Kohlenstoff-Kohlenstoff-Bindungen erleichtert.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für Kopplungsreaktionen, Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Reaktionsbedingungen umfassen häufig bestimmte Temperaturen, Drücke und Lösungsmittel, um optimale Ergebnisse zu erzielen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Suzuki-Miyaura-Kopplungsreaktionen zu Biarylverbindungen führen, während Oxidationsreaktionen zu Imidazolderivaten mit veränderten elektronischen Eigenschaften führen können .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie und Medizin: In der biologischen und medizinischen Forschung wird diese Verbindung wegen ihres Potenzials als Pharmakophor untersucht. Sein Imidazol-Kern ist bekannt für seine biologische Aktivität, und Modifikationen an der Verbindung können zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Selektivität führen .

Industrie: In industriellen Anwendungen wird die Verbindung bei der Synthese von fortschrittlichen Materialien verwendet, darunter Polymere und Nanomaterialien. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem vielseitigen Zwischenprodukt bei der Herstellung von Hochleistungsmaterialien .

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. Der Imidazol-Kern kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Der Dioxaborolanring kann an Bor-vermittelten Reaktionen teilnehmen und die Reaktivität und Stabilität der Verbindung beeinflussen. Die tert-Butylgruppe bietet sterische Hinderung, die die Gesamtkonformation und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflusst .

Wirkmechanismus

The mechanism of action of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole core can bind to enzymes and receptors, modulating their activity. The dioxaborolane ring can participate in boron-mediated reactions, influencing the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-carboxylat

- tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-Dihydropyridin-1(2H)-carboxylat

Einzigartigkeit: Im Vergleich zu ähnlichen Verbindungen zeichnet sich tert-Butyl-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-carboxylat durch seinen Imidazol-Kern aus, der einzigartige elektronische Eigenschaften und Reaktivität verleiht. Das Vorhandensein des Dioxaborolanrings erhöht seine Vielseitigkeit in chemischen Reaktionen weiter, wodurch es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen wird .

Eigenschaften

Molekularformel |

C15H25BN2O4 |

|---|---|

Molekulargewicht |

308.18 g/mol |

IUPAC-Name |

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate |

InChI |

InChI=1S/C15H25BN2O4/c1-10-17-11(9-18(10)12(19)20-13(2,3)4)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 |

InChI-Schlüssel |

CMGWNTQTSQQUJZ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=N2)C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)